molecular formula C20H24ClN5O3 B2485778 3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923469-71-0

3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2485778
CAS No.: 923469-71-0
M. Wt: 417.89
InChI Key: GWEZUGGEMBDBNF-UHFFFAOYSA-N
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Description

3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives: A study by Šimo et al. (1995) explored the synthesis of pyrimidine derivatives, including methods starting from specific pyrimidine diones. This research is relevant to understanding the synthetic pathways for compounds like 3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.
  • Molecular Structures and Hydrogen Bonding: The molecular structures of similar compounds have been studied for their hydrogen bonding properties. For instance, Portilla et al. (2005) analyzed hydrogen-bonded chains in related pyrimidine derivatives, highlighting the importance of these interactions in determining molecular structure and properties.

Pharmaceutical Chemistry

  • Potential in Pharmaceutical Applications: Compounds related to the chemical have been studied for their potential in pharmaceutical applications. Research like that by Osyanin et al. (2014) investigates novel methods for synthesizing heterocycles important in pharmaceutical chemistry, indicating a broader relevance in drug design and development.

Bioactivity and Antioxidant Properties

  • Study of Bioactive Compounds: Research by Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, showcasing the potential of pyrimidine derivatives in bioactive applications.

Crystallography and Solid-State Chemistry

  • Crystal Structure Analysis: Investigations into the crystal structures of similar compounds, as conducted by Trilleras et al. (2009), provide insights into the solid-state properties of pyrimidine derivatives. Such studies are crucial for understanding the material characteristics and potential applications of these compounds in various fields.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

Properties

IUPAC Name

3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3/c1-4-5-9-26-18(27)16-17(23(2)20(26)28)22-19-24(10-6-11-25(16)19)13-7-8-15(29-3)14(21)12-13/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEZUGGEMBDBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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